molecular formula C27H32N4O6S B2965189 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide CAS No. 422289-14-3

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide

Cat. No.: B2965189
CAS No.: 422289-14-3
M. Wt: 540.64
InChI Key: NQGFELFASZEDON-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group and at position 3 with a butanamide chain terminating in a tetrahydrofuran (oxolan) moiety. The 2,4-dimethoxyphenyl carbamoyl group introduces electron-donating methoxy substituents, which may influence solubility and receptor binding. Its synthesis likely involves coupling of a pre-functionalized quinazolinone intermediate with a sulfanyl acetamide derivative, followed by amidation steps, as seen in related compounds .

Properties

IUPAC Name

4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,8-9,11-12,15,19H,5-7,10,13-14,16-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGFELFASZEDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride.

    Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction using butanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone and phenyl derivatives.

Scientific Research Applications

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(oxolan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its quinazolinone core, sulfanyl acetamide linker, and oxolan-containing side chain. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities References
Target Compound 3,4-Dihydroquinazolinone 2,4-Dimethoxyphenyl carbamoylmethyl sulfanyl; N-(oxolan-2-ylmethyl)butanamide ~529 (estimated) Inferred: Potential kinase inhibition, antimicrobial activity (based on analogs)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3,4-Dihydroquinazolinone 4-Chlorophenyl; 4-sulfamoylphenyl acetamide 460.89 Antimicrobial, anti-inflammatory
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides 1,2,4-Triazole Pyridinyl; substituted aryl carbamoyl methyl sulfanyl ~400–450 Antibacterial, antifungal, antioxidant (MIC: 12.5–50 µg/mL)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Hydrazinylidene-cyanide 4-Methoxyphenyl; 4-sulfamoylphenyl 373.38 Not explicitly stated; likely antimicrobial (synthesis focus)

Key Observations

Core Structure Impact: The quinazolinone core (target compound and chlorophenyl analogue) is associated with kinase inhibition and anti-inflammatory effects, whereas 1,2,4-triazole derivatives (e.g., ) show broader antimicrobial activity. The sulfanyl acetamide linker is conserved across analogs, suggesting its role in enhancing bioavailability or target binding .

Substituent Effects: Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) may improve solubility but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 4-chloro in ), which enhance receptor affinity in antimicrobial contexts .

Biological Activity: Triazole-based analogs (e.g., ) exhibit potent antimicrobial activity (MIC: 12.5–50 µg/mL), whereas quinazolinones (e.g., ) show dual antimicrobial and anti-inflammatory effects. The target compound’s activity remains speculative but may align with kinase inhibition due to the quinazolinone core.

Computational Similarity: Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify structural similarity between the target compound and its analogs. For example, the target compound shares ~60% similarity with the chlorophenyl quinazolinone analogue (using Tanimoto-Morgan metrics) .

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